molecular formula C26H42N4O14S2 B12534196 (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid CAS No. 673458-19-0

(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid

Katalognummer: B12534196
CAS-Nummer: 673458-19-0
Molekulargewicht: 698.8 g/mol
InChI-Schlüssel: IGBVQXZYRWXDQT-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxymethyl and amino groups, as well as a disulfide bond. Its unique configuration makes it a subject of interest in chemical, biological, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino acid backbone, followed by the introduction of carboxymethyl groups through carboxymethylation reactions. The disulfide bond is formed via oxidation reactions involving thiol groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to its disulfide bond.

    Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.

    Industry: Utilized in the production of specialized polymers and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid involves its interaction with various molecular targets. The disulfide bond plays a crucial role in modulating the compound’s activity, allowing it to form stable complexes with proteins and other biomolecules. This interaction can influence protein folding, stability, and function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glutathione: A tripeptide with a similar disulfide bond, involved in cellular redox reactions.

    Cysteine: An amino acid with a thiol group, which can form disulfide bonds.

    Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.

Uniqueness

What sets (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid apart is its combination of multiple carboxymethyl and amino groups, along with a disulfide bond. This unique structure allows it to participate in a diverse array of chemical reactions and interactions, making it a versatile compound in various scientific disciplines.

Eigenschaften

CAS-Nummer

673458-19-0

Molekularformel

C26H42N4O14S2

Molekulargewicht

698.8 g/mol

IUPAC-Name

(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid

InChI

InChI=1S/C26H42N4O14S2/c31-19(27-9-3-1-5-17(25(41)42)29(13-21(33)34)14-22(35)36)7-11-45-46-12-8-20(32)28-10-4-2-6-18(26(43)44)30(15-23(37)38)16-24(39)40/h17-18H,1-16H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/t17-,18-/m0/s1

InChI-Schlüssel

IGBVQXZYRWXDQT-ROUUACIJSA-N

Isomerische SMILES

C(CCNC(=O)CCSSCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O

Kanonische SMILES

C(CCNC(=O)CCSSCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CC(C(=O)O)N(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.